molecular formula C9H5Cl2FO2 B12435221 3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid CAS No. 682805-15-8

3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid

Cat. No.: B12435221
CAS No.: 682805-15-8
M. Wt: 235.04 g/mol
InChI Key: NZJGBZOCFIVVIS-UHFFFAOYSA-N
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Description

3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of dichloro and fluorophenyl groups attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include carboxylic acids, saturated derivatives, and substituted phenylpropanoic acids .

Scientific Research Applications

3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid is unique due to the presence of both dichloro and fluorophenyl groups, which impart distinct chemical and biological properties.

Properties

CAS No.

682805-15-8

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

3-(2,4-dichloro-5-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-6-4-7(11)8(12)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)

InChI Key

NZJGBZOCFIVVIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C=CC(=O)O

Origin of Product

United States

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